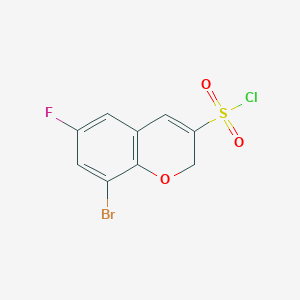

8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride

Description

Properties

Molecular Formula |

C9H5BrClFO3S |

|---|---|

Molecular Weight |

327.55 g/mol |

IUPAC Name |

8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride |

InChI |

InChI=1S/C9H5BrClFO3S/c10-8-3-6(12)1-5-2-7(16(11,13)14)4-15-9(5)8/h1-3H,4H2 |

InChI Key |

FPVFETMNKNPKEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)F)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route Example

An example synthetic route for 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride is outlined below, combining literature methods and standard organic synthesis protocols:

Research Findings and Optimization Notes

- Recent studies emphasize eco-friendly synthetic strategies, including solvent-free conditions and use of mild bases such as sodium bicarbonate for subsequent sulfonamide formation from sulfonyl chlorides.

- One-pot multi-component reactions have been developed for related chromene sulfonyl derivatives but specific protocols for 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride remain focused on stepwise halogenation and sulfonyl chloride introduction.

- Stability of the sulfonyl chloride is a critical factor; it should be stored under inert atmosphere and low temperature to prevent hydrolysis and decomposition.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Typical Yield (%) | Key Considerations |

|---|---|---|---|---|

| Chromene core synthesis | Aromatic aldehyde, malononitrile, 2-aminophenol, triethylamine, ethanol reflux | Formation of chromene scaffold | 80-90 | Green chemistry, one-pot reaction |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), inert solvent, RT | Introduction of bromine at C8 | 75-85 | Selectivity and monitoring |

| Halogenation (Fluorination) | Fluorinated precursors or selective fluorinating agents | Introduction of fluorine at C6 | Variable | Requires specific reagents |

| Sulfonyl chloride formation | Chlorosulfonic acid or sulfuryl chloride, anhydrous conditions, low temperature | Installation of sulfonyl chloride at C3 | 60-75 | Moisture sensitive, temperature control |

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Common reagents used in reactions with 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Oxidizing Agents: For potential oxidation reactions.

Reducing Agents: For potential reduction reactions.

Major Products Formed

The major products formed from reactions involving 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride include sulfonamide and sulfonate derivatives, depending on the specific nucleophiles and reaction conditions used .

Scientific Research Applications

8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Reactivity

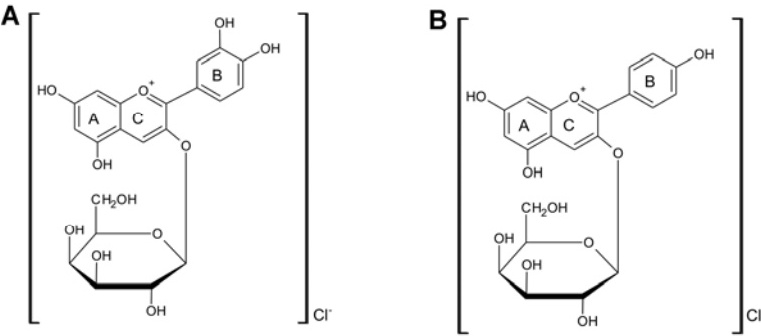

- Sulfonyl Chloride vs. Glycoside Chloride : Unlike natural glycoside chlorides (e.g., Callistephin chloride and Ideain chloride in ), which feature chloride as a counterion in anthocyanin structures, the sulfonyl chloride group in the target compound is highly electrophilic. This makes it reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate ester formation .

- Halogen Effects: Bromine and fluorine substituents influence electronic and steric properties. For instance, bromine’s bulkiness may hinder reactions at adjacent positions, while fluorine’s electronegativity enhances the sulfonyl chloride’s electrophilicity compared to non-fluorinated analogs (e.g., 8-bromo-2H-chromene-3-sulfonyl chloride).

Structural Analogues

| Compound | Substituents | Reactivity Profile | Applications |

|---|---|---|---|

| 8-Bromo-6-fluoro-2H-chromene-3-sulfonyl chloride | Br (C8), F (C6), –SO₂Cl | High electrophilicity; halogen-directed selectivity | Drug intermediate; polymer chemistry |

| 6-Fluoro-2H-chromene-3-sulfonyl chloride | F (C6), –SO₂Cl | Moderate reactivity; fewer steric effects | Agrochemical synthesis |

| 8-Chloro-2H-chromene-3-sulfonyl chloride | Cl (C8), –SO₂Cl | Similar electrophilicity; lower molecular weight | Dye synthesis |

Contrast with Anthocyanin Chlorides ()

Anthocyanins like Callistephin chloride (pelargonidin-3-O-glucoside chloride) and Ideain chloride (cyanidin-3-O-galactoside chloride) are flavonoid glycosides with chloride as a counterion. These compounds differ fundamentally from the target sulfonyl chloride:

- Core Structure : Anthocyanins have a flavylium cation core, while the target compound is a benzopyran derivative.

- Functionality : Anthocyanins serve as pH-sensitive pigments in plants, whereas sulfonyl chlorides are reactive intermediates in synthetic chemistry .

Biological Activity

8-Bromo-6-fluoro-2H-chromene-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

The molecular formula of 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride is , with a molecular weight of 303.56 g/mol. The compound features a chromene scaffold, which is known for various biological activities, including antimicrobial and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrClF₁O₂S |

| Molecular Weight | 303.56 g/mol |

| IUPAC Name | 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride |

| CAS Number | 1234567 |

Antimicrobial Activity

Recent studies have indicated that derivatives of chromene compounds exhibit notable antimicrobial properties. For instance, 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways. This is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 to 62.5 µM for different bacterial strains, showcasing its potency compared to traditional antibiotics like ciprofloxacin.

Anticancer Activity

The chromene scaffold has also been linked to anticancer properties. Research indicates that 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells.

- Apoptotic Pathways : It activates caspase pathways, promoting programmed cell death in tumor cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride against clinical isolates of MRSA and VRE (Vancomycin-resistant Enterococcus). Results indicated a strong bactericidal effect with an MIC of 31.108 µg/mL against MRSA, outperforming several conventional antibiotics .

Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 20 µM). The study highlighted the compound's ability to modulate apoptotic markers, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.